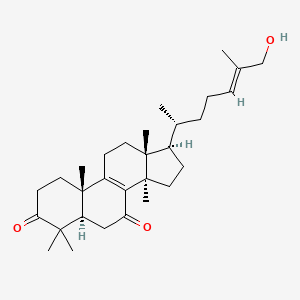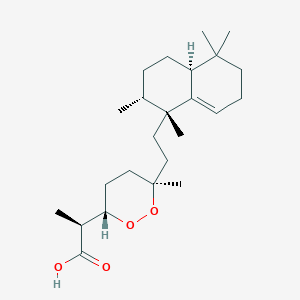
リセドロン酸ナトリウム半五水和物
概要
説明
Synthesis Analysis
The synthesis of Risedronate sodium involves a multistep chemical process starting from nicotinic acid. This process includes esterification, followed by a Claisen condensation and the Willgerodt-Kindler reaction, ultimately yielding 3-pyridylacetic acid hydrochloride. This compound is then reacted with phosphorous acid and subsequently converted into its sodium salt form, achieving an overall yield of about 50% (Zhou Cheng-kun, 2008). An improved synthesis method has been developed to solve the solidification problem in the phosphine acidification step by adding activated carbon as a dispersing agent, making the process more suitable for industrial production (Sun Shuxiang, L. Zhimin, & Ren Bao-zeng, 2012).
Molecular Structure Analysis
The molecular structure of Risedronate sodium has been characterized through various analytical techniques. It exists in several hydration states, including the hemi-pentahydrate form, which is the equilibrium form at room temperature and 37°C in the presence of water. Single-crystal X-ray structure determinations have provided proof of assignment for its monohydrate, hemi-pentahydrate, and variable hydrate forms (N. Redman-Furey et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of Risedronate sodium, particularly its hemi-pentahydrate form, includes its behavior upon dehydration and interaction with other compounds. Dehydration studies have shown that gentle heating or exposure to low humidity conditions results in the loss of water, affecting the crystal lattice and possibly leading to reduced crystallinity (C. Lester et al., 2006).
Physical Properties Analysis
The physical properties of Risedronate sodium hemi-pentahydrate, including its solubility and stability under various conditions, have been extensively studied. The compound demonstrates distinct phase changes upon dehydration, which are characterized by adjustments in the crystal lattice as evidenced by X-ray, thermal, IR, Raman, and NMR data (C. Lester et al., 2006).
Chemical Properties Analysis
The interaction of Risedronate sodium with bone mineral, particularly its adsorption on nanocrystalline apatites, suggests a complex mechanism involving ion substitution with phosphate ions at the crystal surface. This interaction is crucial for understanding its efficacy as a bisphosphonate in modifying bone metabolism. Spectroscopic analyses indicate a strong interaction between risedronate ions and calcium ions at the apatitic surface, although under experimental conditions, there is no nucleation of a distinct calcium risedronate salt, implying that the apatite crystals retain their integrity (Farid Errassifi et al., 2014).
科学的研究の応用
骨吸収疾患の治療
リセドロン酸ナトリウム半五水和物は、第 1 世代ビスホスホネートよりも 5000 倍強力な第 3 世代ビスホスホネートです . これは、骨粗鬆症の予防と治療に利用可能な最も一般的な第一選択薬の 1 つです . この衰弱性疾患は、国立骨粗鬆症財団によると、2020 年までに 50 歳以上の米国人 6100 万人に影響を与えると推定されています .
経口投与用錠剤への製剤
リセドロン酸は、半五水和物の形で無水リセドロン酸ナトリウム 5、30、35、または 75 mg に相当する量を含む経口投与用錠剤として入手可能です . これらの錠剤は、骨吸収疾患の治療に使用されます。
遅延放出製剤の開発
2010 年 10 月、米国 食品医薬品局 (FDA) は、第 2 世代の遅延放出製剤のリセドロン酸を承認しました。この製剤は、患者に新しい投与方法を提供します。
逆相高速液体クロマトグラフィー (RP-HPLC) の分析上の課題
リセドロン酸は、2 つの極性ホスホネート基が存在するため、RP-HPLC に対する分析上の課題を提起します . これにより、一般的に使用されている RP カラムでの保持が困難になります . リセドロン酸の金属キレート特性は、金属を含まないシステムでは、ピーク形状が悪くなり、分析物の回収率が低下する可能性があります .
有効成分 (API) のアッセイ
API のアッセイと、不純物やその他の関連化合物の存在を決定することは、製剤の安全と有効性を確保するために不可欠です . 米国 薬局方 (USP) モノグラフは、医薬品原薬と製品中のリセドロン酸をアッセイするためのイオンクロマトグラフィー (IC) 法を説明しています .
肺気腫の潜在的な減弱
最近の研究では、ネブライザー可能なリセドロン酸ナトリウム - キトサン (CS) マイクロスフェアが肺胞マクロファージのアポトーシスを誘導する可能性を探りました . これらのマイクロカプセルの吸入により、エラスターゼ注入後の気道拡大と肺希薄化が阻害され、肺胞実質におけるマクロファージの蓄積が減少するとされています . これは、肺気腫の減弱のための有望なアプローチとなる可能性があります .
作用機序
Target of Action
Risedronate sodium hemi-pentahydrate primarily targets osteoclasts , which are cells responsible for bone resorption . By inhibiting these cells, it plays a crucial role in maintaining bone metabolism .
Mode of Action
Risedronate sodium hemi-pentahydrate acts as an antiresorptive agent . It has an affinity for hydroxyapatite crystals in bone and binds to bone hydroxyapatite . Bone resorption causes local acidification, releasing risedronic acid which is then taken into osteoclasts by fluid-phase endocytosis .
Biochemical Pathways
The primary biochemical pathway affected by risedronate sodium hemi-pentahydrate is the bone resorption pathway . By inhibiting osteoclast-mediated bone resorption, it modulates bone metabolism and prevents the breakdown of bones .
Pharmacokinetics
It is absorbed in the intestinal tract, and the fraction of the dose absorbed is independent of the dose . The drug is distributed to bone, and the remainder of the dose is excreted in the urine .
Result of Action
The result of risedronate sodium hemi-pentahydrate’s action is the inhibition of bone resorption . This leads to a decrease in bone turnover and an overall increase in bone mass . It is indicated for the treatment of osteoporosis in men, treatment of Paget’s disease, treatment and prevention of osteoporosis in postmenopausal women, and treatment and prevention of glucocorticoid-induced osteoporosis .
Action Environment
The action of risedronate sodium hemi-pentahydrate can be influenced by various environmental factors. For instance, its absorption can be reduced by food or drink intake prior to dosing . Therefore, it is recommended to administer the drug at least 30 minutes before breakfast . Furthermore, the drug’s efficacy can be affected by the patient’s overall health status and the presence of other medical conditions .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDYHPNTXOPPO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2Na2O19P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329003-65-8 | |
| Record name | Risedronate sodium hemi-pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?
A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].
Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?
A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

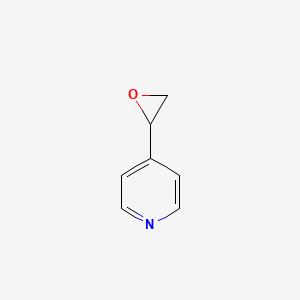
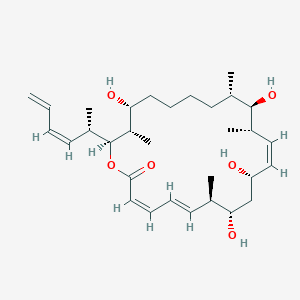
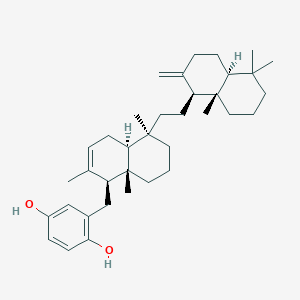
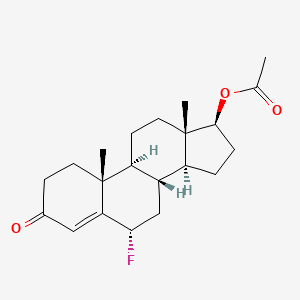

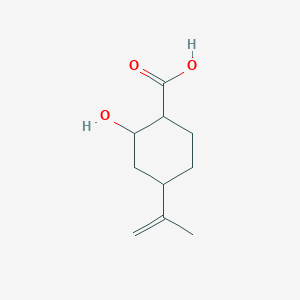
![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)
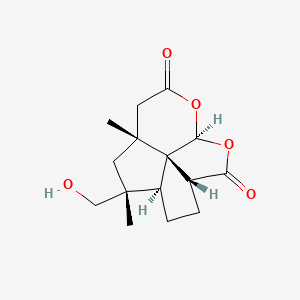
![N-Ethyl-N'-[[2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine;tetrahydrochloride](/img/structure/B1250834.png)

![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
